N-(2-ETHYLPHENYL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
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Overview
Description
N-(2-ETHYLPHENYL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a complex organic compound with a unique structure that includes an ethylphenyl group, a fluorophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ETHYLPHENYL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-ethylphenylamine with 4-fluorobenzyl chloride to form an intermediate, which is then reacted with piperazine and acetic anhydride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-ETHYLPHENYL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2-ETHYLPHENYL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including its binding to specific receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter activity.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-ETHYLPHENYL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-ETHYLPHENYL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE can be compared with similar compounds, such as:
2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide: This compound has a similar structure but includes a chlorine atom, which may alter its chemical and biological properties.
N-(4-Ethylphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzamide: This compound has a sulfonyl group, which may affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-2-18-5-3-4-6-20(18)23-21(26)16-25-13-11-24(12-14-25)15-17-7-9-19(22)10-8-17/h3-10H,2,11-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUPWALJAKUTKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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